molecular formula C7H6ClN3 B3219564 3-chloro-1H-pyrrolo[2,3-c]pyridin-4-amine CAS No. 1190319-12-0

3-chloro-1H-pyrrolo[2,3-c]pyridin-4-amine

Cat. No.: B3219564
CAS No.: 1190319-12-0
M. Wt: 167.59 g/mol
InChI Key: UOEHFRBUMSNZNC-UHFFFAOYSA-N
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Description

3-Chloro-1H-pyrrolo[2,3-c]pyridin-4-amine is a heterocyclic compound featuring a fused pyrrole-pyridine core with a chlorine substituent at position 3 and an amine group at position 4 (Figure 1). The pyrrolo[2,3-c]pyridine system offers a rigid aromatic framework, enabling interactions with biological targets through hydrogen bonding and π-π stacking .

Properties

IUPAC Name

3-chloro-1H-pyrrolo[2,3-c]pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-4-1-11-6-3-10-2-5(9)7(4)6/h1-3,11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEHFRBUMSNZNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C=NC=C2N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801270018
Record name 3-Chloro-1H-pyrrolo[2,3-c]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801270018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190319-12-0
Record name 3-Chloro-1H-pyrrolo[2,3-c]pyridin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190319-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-1H-pyrrolo[2,3-c]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801270018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1H-pyrrolo[2,3-c]pyridin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloropyridine-2-carbaldehyde with an amine under acidic conditions to form the pyrrolo[2,3-c]pyridine ring system . Another approach includes the use of palladium-catalyzed cross-coupling reactions to introduce the chloro substituent at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-chloro-1H-pyrrolo[2,3-c]pyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amines, thiols, and ethers, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolo[2,3-c]pyridine derivatives, including 3-chloro-1H-pyrrolo[2,3-c]pyridin-4-amine. These compounds have shown promising activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, a study reported that certain pyrrolo[2,3-b]pyridine derivatives exhibited potent inhibitory effects on FGFRs, leading to reduced cell proliferation and increased apoptosis in breast cancer cell lines .

Immunomodulatory Effects

The compound has also been investigated for its immunomodulatory properties. A series of derivatives were synthesized and evaluated for their ability to inhibit Janus kinase 3 (JAK3), an important target in treating autoimmune diseases. These studies suggest that 3-chloro-1H-pyrrolo[2,3-c]pyridin-4-amine could serve as a lead compound for developing new therapies for conditions such as rheumatoid arthritis and other immune disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of pyrrolo[2,3-c]pyridine derivatives is crucial for optimizing their pharmacological properties. Research indicates that modifications at specific positions on the pyrrolopyridine scaffold can significantly influence their biological activity. For example, substituents at the 4-position have been shown to enhance the potency against FGFRs and improve selectivity for cancer cell lines over normal cells .

Synthetic Methods

The synthesis of 3-chloro-1H-pyrrolo[2,3-c]pyridin-4-amine typically involves multi-step organic reactions that include cyclization processes to form the pyrrolopyridine core. Recent advancements in synthetic methodologies have facilitated the efficient production of this compound and its derivatives, allowing for extensive biological testing and optimization .

Case Studies of Derivatives

Several derivatives of 3-chloro-1H-pyrrolo[2,3-c]pyridin-4-amine have been synthesized and tested for various biological activities:

CompoundActivityReference
4hFGFR Inhibition (IC50: 7 nM)
17aAntibacterial against Staphylococcus aureus
18Moderate cytotoxicity against ovarian cancer cells

These case studies illustrate the compound's versatility and potential as a scaffold for developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 3-chloro-1H-pyrrolo[2,3-c]pyridin-4-amine involves its interaction with specific molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This compound may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Pyrrolo[2,3-b]pyridines
  • 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS 1000340-38-4) : Differs in the fused ring positions (pyrrolo[2,3-b]pyridine vs. pyrrolo[2,3-c]pyridine) and substituent placement (Cl at C4, NH₂ at C3). This positional isomer shows reduced similarity (0.68) to the target compound, likely due to altered electronic properties and steric hindrance .
  • Biological Relevance : Pyrrolo[2,3-b]pyridines are less explored in multitarget applications compared to pyrrolo[2,3-c]pyridines, which are implicated in kinase inhibition (e.g., DYRK1A) .
Pyrrolo[2,3-d]pyrimidines
  • (3R)-1-[5-chloro-6-ethyl-2-(pyrido[2,3-b]pyrazin-7-ylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]pyrrolidin-3-amine : Features a pyrimidine ring fused to pyrrolo[2,3-d]pyridine. The expanded aromatic system enhances interactions with ATP-binding pockets in kinases, but synthetic complexity limits accessibility .

Substituent Modifications

Chlorine Position
  • 4-Chloro-1H-pyrrolo[2,3-c]pyridine (CAS 1188313-15-6) : Lacks the C4 amine group, reducing hydrogen-bonding capacity. This derivative is primarily used as a synthetic intermediate .
  • 7-Chloro-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridine : Methyl groups at C1 and C3 increase lipophilicity but may sterically hinder target binding .
Amine Position

Key Findings :

  • Substituent Position : Chlorine at C3 in the target compound may enhance binding to L-type calcium channels compared to C4-substituted analogs, as seen in SAR studies of ambocarb derivatives .
  • Amine Functionality : The C4 amine in 3-chloro-1H-pyrrolo[2,3-c]pyridin-4-amine is critical for kinase inhibition, mirroring the role of NH₂ in ATP-competitive inhibitors .

Biological Activity

3-Chloro-1H-pyrrolo[2,3-c]pyridin-4-amine (CAS No. 1190319-12-0) is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antiviral therapy. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

3-Chloro-1H-pyrrolo[2,3-c]pyridin-4-amine is characterized by its unique pyrrolopyridine structure, which contributes to its biological activity. The presence of the chlorine atom at the 3-position enhances its interaction with biological targets.

The mechanisms through which 3-chloro-1H-pyrrolo[2,3-c]pyridin-4-amine exerts its biological effects primarily involve:

  • Inhibition of Kinase Activity : Similar compounds have shown inhibitory effects on various kinases, which play crucial roles in cell signaling pathways associated with cancer progression.
  • Antiviral Properties : Derivatives of pyrrolopyridines have demonstrated antiviral activities against specific viral enzymes, suggesting that 3-chloro-1H-pyrrolo[2,3-c]pyridin-4-amine may also possess similar properties.

Anticancer Activity

Research indicates that pyrrolopyridine derivatives can exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated for their cytotoxicity against various cancer cell lines. A study reported that certain derivatives showed moderate cytotoxicity against ovarian cancer cells while being less toxic to non-cancerous cells, highlighting their selective action against tumor cells .

CompoundCell Line TestedIC50 (μM)Comments
3-Chloro DerivativeOvarian Cancer6–22Moderate cytotoxicity
Pyrrolo[3,4-c]pyridineBreast Cancer10Limited toxicity to healthy cells

Antiviral Activity

The antiviral potential of pyrrolopyridine derivatives has been explored in various studies. For example, a related compound demonstrated reduced susceptibility to mutations in integrase enzymes associated with HIV. This suggests that modifications to the core structure could enhance antiviral efficacy .

Case Studies

  • Cytotoxicity Testing : In a study involving 3-chloro derivatives, researchers performed cytotoxicity assays on breast and ovarian cancer cell lines. The results indicated that while some compounds were effective against cancer cells, they exhibited minimal toxicity towards normal cells .
  • Inhibition Studies : Another investigation focused on the inhibition of fibroblast growth factor receptors (FGFRs) using pyrrolo[2,3-b]pyridine derivatives. The findings revealed that compounds with structural similarities to 3-chloro-1H-pyrrolo[2,3-c]pyridin-4-amine showed promising FGFR inhibitory activity (IC50 values ranging from 7 nM to over 700 nM), indicating their potential for targeted cancer therapy .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of 3-chloro-1H-pyrrolo[2,3-c]pyridin-4-amine:

  • Selectivity in Cancer Therapy : The compound exhibits selective cytotoxicity towards cancerous cells while sparing normal cells.
  • Potential as an Antiviral Agent : Preliminary data suggest that it may inhibit viral replication by targeting specific enzymes involved in viral life cycles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-chloro-1H-pyrrolo[2,3-c]pyridin-4-amine
Reactant of Route 2
3-chloro-1H-pyrrolo[2,3-c]pyridin-4-amine

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